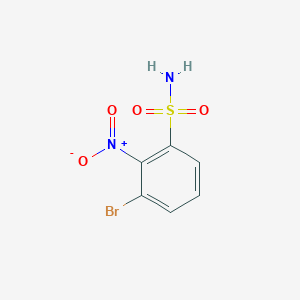

3-Bromo-2-nitrobenzenesulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-2-nitrobenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN2O4S/c7-4-2-1-3-5(14(8,12)13)6(4)9(10)11/h1-3H,(H2,8,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSBLCFHOBCMZGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)[N+](=O)[O-])S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for 3 Bromo 2 Nitrobenzenesulfonamide and Its Advanced Derivatives

Direct Synthetic Routes to 3-Bromo-2-nitrobenzenesulfonamide

Direct synthesis of this compound typically involves a stepwise functionalization of a benzene-based precursor. The order of these steps is critical to ensure the desired regiochemistry.

Bromination Procedures on Nitrobenzenesulfonamide Precursors

One common approach is the electrophilic bromination of a 2-nitrobenzenesulfonamide (B48108) precursor. In this method, the nitro and sulfonamide groups are already in place, directing the incoming bromine atom. The strong electron-withdrawing nature of both the nitro and sulfonamide groups deactivates the aromatic ring, making harsh reaction conditions necessary for bromination. scirp.org

The directing effects of the substituents play a crucial role in the regioselectivity of this reaction. The nitro group is a meta-director, while the sulfonamide group is an ortho, para-director. In 2-nitrobenzenesulfonamide, the positions ortho and para to the sulfonamide group are C3, C5, and C6. The position meta to the nitro group is C5. The steric hindrance from the adjacent nitro group at C2 makes the C3 position the most favorable site for bromination.

A typical procedure involves the use of bromine (Br₂) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), to generate a more potent electrophile. lumenlearning.com Alternatively, a mixture of bromine and nitric acid in concentrated sulfuric acid can be an effective brominating agent for strongly deactivated aromatic compounds. scirp.org

| Reagent/Catalyst | Conditions | Product |

| Br₂/FeBr₃ | Heat | This compound |

| Br₂/HNO₃/H₂SO₄ | Varies | This compound |

This table summarizes common bromination conditions.

Nitration Procedures on Bromobenzenesulfonamide Precursors

An alternative direct route is the nitration of a 3-bromobenzenesulfonamide (B181283) precursor. In this scenario, the bromo and sulfonamide groups guide the introduction of the nitro group. Both the bromine atom and the sulfonamide group are ortho, para-directors. numberanalytics.comwikipedia.org

The nitration is typically carried out using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄), which generates the highly electrophilic nitronium ion (NO₂⁺). libretexts.orgfrontiersin.org The directing effects of the existing substituents are key to achieving the desired 2-nitro isomer. The sulfonamide group at C1 directs the incoming nitro group to the ortho (C2, C6) and para (C4) positions. The bromine at C3 also directs to its ortho (C2, C4) and para (C6) positions. The convergence of these directing effects strongly favors the introduction of the nitro group at the C2 position. The regioselectivity can be influenced by factors such as the choice of nitrating agent and reaction conditions. numberanalytics.com

| Precursor | Nitrating Agent | Conditions | Major Product |

| 3-Bromobenzenesulfonamide | HNO₃/H₂SO₄ | 0-25 °C | This compound |

This table outlines a typical nitration procedure.

Sulfonamidation Reactions on Bromo-Nitrobenzene Intermediates

This strategy involves the initial synthesis of a 3-bromo-2-nitrobenzene derivative, which is then converted to the corresponding sulfonyl chloride, followed by amidation. A common starting material for this route is 1,3-dibromo-2-nitrobenzene. google.com

The synthesis of 3-bromo-2-nitrobenzenesulfonyl chloride can be achieved from a substituted aniline (B41778) through a diazotization reaction followed by a sulfonyl chlorination reaction. google.com Once the sulfonyl chloride is obtained, it can be readily converted to the sulfonamide by reaction with ammonia (B1221849) or an appropriate amine. For instance, the reaction of 3-nitrobenzenesulfonyl chloride with cyclohexylamine (B46788) under basic conditions yields N-cyclohexyl-3-nitrobenzenesulfonamide. Similarly, reacting 2-nitrobenzenesulfonyl chloride with benzylamine (B48309) can produce 2-Benzylamino-5-nitro-benzenesulfonamide. evitachem.com

| Intermediate | Reagent 1 | Reagent 2 | Product |

| 3-Bromo-2-nitroaniline | NaNO₂, HCl | SO₂, CuCl₂ | 3-Bromo-2-nitrobenzenesulfonyl chloride |

| 3-Bromo-2-nitrobenzenesulfonyl chloride | NH₃ | - | This compound |

This table illustrates the sulfonamidation pathway.

Convergent Synthesis Approaches Utilizing Specific Building Blocks

Convergent synthesis strategies offer an alternative to linear, stepwise functionalization. These methods involve the coupling of pre-functionalized building blocks to assemble the target molecule or its advanced derivatives.

Coupling Reactions for Aryl-Halide Linkages

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.orgnumberanalytics.comorganic-chemistry.org This reaction could be employed to synthesize derivatives of this compound by coupling the parent compound with various amines. The reaction typically utilizes a palladium catalyst and a phosphine (B1218219) ligand. snnu.edu.cnnih.gov The choice of ligand is crucial and has evolved to allow for the coupling of a wide range of amines under milder conditions. snnu.edu.cn

Another important coupling reaction is the Suzuki-Miyaura coupling, which forms carbon-carbon bonds between an organoboron compound and an organohalide using a palladium catalyst. nih.govscirp.orgorganic-chemistry.org This reaction could be used to introduce a variety of substituents at the bromine position of this compound by coupling it with different boronic acids or esters. rsc.org The use of nitroarenes as electrophilic coupling partners in Suzuki reactions has also been explored. mdpi.com

| Reaction | Coupling Partners | Catalyst/Ligand | Product Type |

| Buchwald-Hartwig Amination | This compound + Amine | Pd catalyst / Phosphine ligand | N-substituted-2-nitrobenzenesulfonamides |

| Suzuki-Miyaura Coupling | This compound + Boronic acid | Pd catalyst / Ligand | 3-Aryl-2-nitrobenzenesulfonamides |

This table summarizes key coupling reactions for derivatization.

Condensation and Cyclization Methodologies

The 2-nitrobenzenesulfonamide group is a versatile functional group that can participate in various condensation and cyclization reactions to form complex heterocyclic structures. The nitro group can be reduced to an amine, which can then undergo intramolecular cyclization. sci-hub.se For example, the reduction of the nitro group in a suitably substituted 2-nitrobenzenesulfonamide can lead to the formation of tetrahydrobenzopyrazinothiadiazinone dioxides. sci-hub.se

Furthermore, the sulfonamide nitrogen can act as a nucleophile in intramolecular alkylation or Mitsunobu reactions to form medium-sized cyclic amines. thieme-connect.comthieme-connect.com The use of 2-nitrobenzenesulfonamides has been shown to be effective in the construction of 8- to 10-membered rings. thieme-connect.comthieme-connect.com The 2-nitrobenzenesulfonyl group can also be used for both protection and activation of amines in the synthesis of macrocycles. researchgate.netrsc.org For instance, the total synthesis of lipogrammistin-A, an 18-membered ring macrocycle, was achieved using this strategy. researchgate.net

These cyclization strategies are instrumental in the synthesis of advanced derivatives with diverse and complex molecular architectures. The specific outcome of the reaction is highly dependent on the nature of the starting material and the reaction conditions employed. rsc.org The development of solid-phase synthesis methods has further expanded the utility of these cyclization reactions for creating libraries of heterocyclic compounds. nih.gov

Advanced Derivatization and Functionalization of the this compound Core

The this compound scaffold serves as a versatile platform for chemical modification. Its three distinct functional groups—the sulfonamide, the bromo substituent, and the nitro group—offer orthogonal handles for a variety of chemical transformations. This allows for the systematic introduction of diverse chemical moieties, enabling extensive structure-activity relationship (SAR) exploration for applications in medicinal chemistry and material science. Advanced derivatization strategies focus on selectively modifying each of these sites to generate libraries of novel compounds.

Modifications at the Sulfonamide Nitrogen (N-substitution)

The acidic proton on the sulfonamide nitrogen provides a reactive site for the introduction of various substituents. N-alkylation or N-arylation can significantly alter the steric and electronic properties of the molecule, influencing its biological activity and physicochemical characteristics.

Common methods for N-substitution of sulfonamides, including those with a nitrobenzenesulfonyl group, involve deprotonation with a suitable base followed by reaction with an electrophile, such as an alkyl halide. orgsyn.org The 2-nitrobenzenesulfonamide group (nosyl) is well-documented as an amine protecting group that readily undergoes alkylation. monash.eduresearchgate.net

Key synthetic approaches include:

Conventional Alkylation: This method involves treating the sulfonamide with a base like potassium carbonate (K2CO3) in an aprotic solvent such as dimethylformamide (DMF), followed by the addition of an alkylating agent (e.g., an alkyl bromide). orgsyn.org Anion exchange resins have also been employed to facilitate this reaction, offering high yields for mono-N-alkylated products. tandfonline.com

Mitsunobu Reaction: For more sensitive substrates or when using alcohols as the alkylating partner, the Mitsunobu reaction is a powerful alternative. This reaction typically uses triphenylphosphine (B44618) (PPh3) and diethyl azodicarboxylate (DEAD) or a related reagent to activate the alcohol for nucleophilic attack by the sulfonamide nitrogen. orgsyn.orgresearchgate.net

Manganese-Catalyzed N-Alkylation: Modern catalytic methods, such as the use of a well-defined manganese(I) PNP pincer precatalyst, enable the N-alkylation of sulfonamides using alcohols through a "borrowing hydrogen" mechanism. This sustainable approach allows for the mono-N-alkylation of a diverse range of aryl and alkyl sulfonamides in excellent yields. acs.org

| Reaction Type | Reagents & Conditions | Substrate Example | Product Type | Reference |

| Conventional Alkylation | Alkyl Halide, K₂CO₃, DMF, 60°C | N-(4-Methoxybenzyl)-2-nitrobenzenesulfonamide | N,N-disubstituted sulfonamide | orgsyn.org |

| Mitsunobu Reaction | Alcohol, PPh₃, DEAD or DIAD, THF | 2-Nitrobenzenesulfonamide | N-substituted sulfonamide | orgsyn.org |

| Mn-Catalyzed Alkylation | Alcohol, Mn(I) PNP pincer catalyst, K₂CO₃, Toluene, 110°C | p-Toluenesulfonamide | mono-N-alkylated sulfonamide | acs.org |

| Anion Exchange Resin | Alkyl Bromide, Polymer Supported Sulfonamide, Ethanol, RT | 2-methyl-5-nitrobenzenesulfonamide | N-alkyl sulfonamide | tandfonline.com |

Transformations Involving the Bromo-Substituent

The bromo-substituent on the aromatic ring is a key site for introducing molecular complexity, primarily through palladium-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds, enabling the synthesis of a vast array of biaryl, styrenyl, or otherwise functionalized derivatives.

The Suzuki-Miyaura coupling is one of the most powerful and widely used methods for this purpose. wikipedia.org It involves the reaction of the aryl bromide with an organoboron species, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org

The general mechanism proceeds via a catalytic cycle:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound core. wikipedia.org

Transmetalation: The organic group from the activated organoboron reagent is transferred to the palladium center. wikipedia.org

Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the final product and regenerating the Pd(0) catalyst. wikipedia.org

This reaction is known for its high tolerance of various functional groups, including nitro and sulfonamide moieties, making it highly suitable for the derivatization of the this compound scaffold. nih.gov A wide range of aryl and vinyl boronic acids can be used, allowing for the introduction of diverse substituents at the 3-position. organic-chemistry.org

| Reaction | Catalyst System | Base | Solvent | Coupling Partner | Product | Reference |

| Suzuki-Miyaura Coupling | Pd(OAc)₂, Pd₂(dba)₃, or other Pd(0) sources with/without phosphine ligands | K₃PO₄, K₂CO₃, Cs₂CO₃, or other bases | Dioxane/H₂O, Toluene, DMF | Aryl or Vinyl Boronic Acids/Esters | 3-Aryl(or Vinyl)-2-nitrobenzenesulfonamide | wikipedia.org, organic-chemistry.org |

Reactions Affecting the Nitro Group

The aromatic nitro group is a strong electron-withdrawing group that can be readily transformed into other functionalities, most commonly an amino group. The reduction of the nitro group to an aniline is a fundamental transformation in organic synthesis, providing a precursor for the formation of amides, ureas, and heterocyclic structures.

Several methods are available for the reduction of aromatic nitro groups, with the choice of reagent depending on the desired chemoselectivity and the presence of other sensitive functional groups. lkouniv.ac.incommonorganicchemistry.com

Catalytic Hydrogenation: This is a clean and efficient method, typically employing a metal catalyst such as Palladium on carbon (Pd/C) or Platinum oxide (PtO₂) under a hydrogen atmosphere. commonorganicchemistry.com For substrates containing a bromo-substituent, Raney Nickel is often preferred as it is less likely to cause dehalogenation. commonorganicchemistry.com Manganese-based catalysts have also been developed for the chemoselective hydrogenation of nitroarenes in the presence of sulfonamide groups. nih.govacs.org

Metal-Acid Reductions: Classical methods using metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of a strong acid (e.g., HCl) are effective for reducing nitro groups. commonorganicchemistry.com The Fe/CaCl₂ system is noted for its ability to perform this reduction while preserving sensitive groups like halides and esters. organic-chemistry.org

Stannous Chloride (SnCl₂): Tin(II) chloride provides a mild and selective method for reducing nitro groups to amines, often used when other reducible functionalities are present. commonorganicchemistry.com

Sodium Sulfide (B99878) (Na₂S): In specific cases, sodium sulfide can be used for the selective reduction of one nitro group in a dinitro-aromatic compound, though it is generally not effective for aliphatic nitro groups. commonorganicchemistry.com

| Reduction Method | Reagent(s) | Key Features | Reference |

| Catalytic Hydrogenation | H₂, Pd/C | Highly efficient; may cause dehalogenation. | commonorganicchemistry.com |

| Catalytic Hydrogenation | H₂, Raney Nickel | Preferred for substrates with bromo or chloro groups to avoid dehalogenation. | commonorganicchemistry.com |

| Metal-Acid Reduction | Fe, HCl or AcOH | Cost-effective and mild; tolerates many functional groups. | commonorganicchemistry.com |

| Metal-Acid Reduction | Zn, HCl or AcOH | Mild method that preserves other reducible groups. | commonorganicchemistry.com |

| Stannous Chloride | SnCl₂, HCl | Mild and chemoselective reduction. | commonorganicchemistry.com |

| Manganese Catalysis | Mn-1 catalyst, H₂ | Chemoselectively reduces nitro group in the presence of a sulfonamide residue. | acs.org |

Introduction of Diverse Chemical Moieties for Structure-Activity Exploration

The synthetic strategies described in the preceding sections are powerful tools for generating libraries of this compound derivatives for structure-activity relationship (SAR) studies. nih.gov By systematically altering each functional group, researchers can probe the specific interactions between the molecule and its biological target, optimizing for potency, selectivity, and pharmacokinetic properties. scispace.com

For example, in the development of enzyme inhibitors or receptor antagonists, the following modifications could be explored:

N-Substitution: Introducing a variety of alkyl and aryl groups on the sulfonamide nitrogen can explore key hydrophobic or hydrogen-bonding interactions within a target's binding pocket. acs.org

Nitro Group Reduction and Derivatization: Reduction of the nitro group to an amine opens up a gateway for further functionalization. The resulting aniline can be acylated with various carboxylic acids or reacted with isocyanates to form amides and ureas, respectively. These new groups can introduce additional hydrogen bond donors and acceptors, which are critical for target binding. rsc.org

An SAR campaign might involve synthesizing a matrix of compounds where, for instance, a series of N-substituents are combined with a series of 3-aryl groups, and the resulting compounds are then tested with both a nitro group and the corresponding aniline. This systematic approach, exemplified in studies on inhibitors for targets like 12-Lipoxygenase, H5N1 influenza virus, and carbonic anhydrase, is essential for rational drug design. nih.govscispace.comrsc.orgtandfonline.com

Mechanistic Investigations and Reactivity Profiles of 3 Bromo 2 Nitrobenzenesulfonamide

Nucleophilic Aromatic Substitution (SNAr) Pathways of Halogenated Nitrobenzenesulfonamides

Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for 3-Bromo-2-nitrobenzenesulfonamide. This reaction is feasible because the aromatic ring is rendered significantly electron-deficient by the presence of strong electron-withdrawing groups. masterorganicchemistry.com The SNAr mechanism typically proceeds through a two-step addition-elimination process. pressbooks.pub In the first step, a nucleophile attacks the carbon atom bearing the leaving group (in this case, bromide), forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. pressbooks.pubstrath.ac.uk The presence of electron-withdrawing substituents, especially at the ortho and para positions relative to the leaving group, is crucial for stabilizing this intermediate and thus facilitating the reaction. masterorganicchemistry.compressbooks.pubnumberanalytics.com In the second step, the leaving group is expelled, and the aromaticity of the ring is restored. pressbooks.pub While most SNAr reactions are stepwise, some have been shown to proceed via a concerted mechanism, particularly with good leaving groups like bromide, although this is generally considered the exception rather than the rule. strath.ac.uk

Reactivity with Amines and Other Nucleophiles

Amines are effective nucleophiles in SNAr reactions with activated aryl halides. libretexts.orgyoutube.com The reaction of this compound with primary or secondary amines is expected to proceed readily, displacing the bromide to form the corresponding N-substituted 2-nitro-3-aminobenzenesulfonamide derivatives. The reaction involves the lone pair of the amine attacking the electron-poor aromatic ring. libretexts.org Depending on the reaction conditions, a base may be used to neutralize the proton generated from the amine nucleophile. researchgate.net

Analogous systems demonstrate this reactivity. For instance, 3-bromo-2-nitrobenzo[b]thiophene reacts with anilines to yield both the expected 3-amino-2-nitro product and an unexpected rearranged 2-amino-3-nitro isomer, suggesting complex pathways can exist depending on the substrate, nucleophile, and conditions. researchgate.net Similarly, 3-bromo-4-nitropyridine (B1272033) reacts with amines to give the expected substitution product alongside a rearranged nitro-group migration product, with the outcome influenced by the solvent and base used. clockss.org

Besides amines, other nucleophiles can participate in SNAr reactions. These include:

Alkoxides and Phenoxides: To form aryl ethers.

Thiolates: To form aryl thioethers. Reactions with thiols are often facilitated by a base to generate the more nucleophilic thiolate anion. researchgate.net

Azides: To introduce the azido (B1232118) group, which can be further transformed.

The general reactivity pattern involves the displacement of the bromide, driven by the strong electronic activation provided by the nitro and sulfonyl groups.

Influence of Substituent Effects on Reaction Kinetics and Selectivity

The rate and selectivity of SNAr reactions are profoundly influenced by the substituents on the aromatic ring. nih.gov In this compound, both the nitro (-NO₂) and sulfonyl (-SO₂NH₂) groups are strongly electron-withdrawing, a property that deactivates the ring toward electrophilic attack but activates it for nucleophilic substitution. numberanalytics.com

The positions of these groups relative to the leaving group (bromine) are critical:

Ortho-Nitro Group: The nitro group at the 2-position is exceptionally effective at activating the ring for nucleophilic attack at the 3-position. Its strong electron-withdrawing nature stabilizes the negatively charged Meisenheimer intermediate through resonance, delocalizing the charge onto the oxygen atoms of the nitro group. This ortho-positioning provides greater stabilization than a meta-positioning would. masterorganicchemistry.compressbooks.pub

The combined effect of these two groups makes the carbon atom attached to the bromine highly electrophilic and significantly lowers the activation energy for the SNAr reaction. masterorganicchemistry.comnih.gov The leaving group's ability also plays a role; bromide is a good leaving group, facilitating the elimination step of the reaction. numberanalytics.com

| Substituent | Position (relative to Br) | Electronic Effect | Influence on SNAr Reaction |

|---|---|---|---|

| Nitro (-NO₂) | Ortho | Strongly electron-withdrawing (-I, -M) | Strongly activating; stabilizes Meisenheimer complex via resonance. masterorganicchemistry.compressbooks.pub |

| Sulfonamide (-SO₂NH₂) | Meta | Strongly electron-withdrawing (-I) | Activating; enhances ring electrophilicity through induction. numberanalytics.com |

Electrophilic Reactions and Aromatic Activation/Deactivation Analysis

Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the electron-rich π-system of an aromatic ring. uri.edu The reactivity of this compound towards electrophiles is extremely low. The presence of two powerful electron-withdrawing groups, the nitro group and the sulfonamide group, renders the aromatic ring highly electron-deficient or "deactivated". numberanalytics.com

Activation/Deactivation: Both -NO₂ and -SO₂NH₂ are classified as strong deactivating groups. They pull electron density away from the ring, making it a poor nucleophile and thus less reactive towards electrophiles. numberanalytics.com

Directing Effects: If a reaction were forced under extremely harsh conditions, both groups would act as meta-directors. Since the nitro group is at position 2 and the sulfonamide at position 1, they would direct an incoming electrophile to position 5. The bromine atom is a deactivating but ortho, para-director, which would also direct to position 5 (para to the bromine). Therefore, any potential electrophilic substitution would be highly directed to the C-5 position.

Common EAS reactions like Friedel-Crafts alkylation/acylation, nitration, and further halogenation would be exceptionally difficult to achieve on this substrate due to its deactivated nature.

Radical Reactions and Associated Mechanistic Studies

While the primary reactivity of this compound is ionic, the potential for radical pathways exists, often involving the sulfonamide moiety rather than the aromatic ring itself. For example, related N-halosulfonamides can serve as reagents in radical reactions. thieme-connect.com

N-Halosulfonamides as Reagent Precursors: N-Bromo- and N,N-dichloro-2-nitrobenzenesulfonamide can be prepared from the parent sulfonamide. These N-halo compounds are effective sources of electrophilic nitrogen or radical species for reactions like the diamination of alkenes. acs.orgresearchgate.net For instance, N,N-dichloro-2-nitrobenzenesulfonamide has been used for the direct diamination of α,β-unsaturated ketones without a metal catalyst. acs.org

Radical Abstraction/Substitution: Direct radical substitution on the aromatic ring is less common. However, free radical halogenation is a known process for alkanes, where selectivity is determined by the stability of the resulting radical intermediate (tertiary > secondary > primary). libretexts.orgyoutube.com For aromatic systems, such reactions are generally less favorable than ionic pathways unless specific precursors or conditions are used. Radical reactions often proceed through initiation, propagation, and termination steps. libretexts.orgnptel.ac.in

A proposed radical mechanism could involve the homolytic cleavage of a bond, initiated by heat or light, to form a radical species that then propagates a chain reaction. youtube.com For example, control experiments using TEMPO as a radical scavenger have been used to indicate the presence of a radical mechanism in certain sulfonimidate formations. rsc.org

Rearrangement and Isomerization Pathways of Related Arenesulfonamide Structures

Arenesulfonamides can undergo various rearrangement and isomerization reactions, which are important considerations in their synthesis and reactivity.

Smiles Rearrangement: This is an intramolecular nucleophilic aromatic substitution reaction. A typical Smiles rearrangement involves a system with two aromatic rings linked by a heteroatom (X), where one ring is activated towards nucleophilic attack and the other bears a nucleophilic group (YH). The nucleophile attacks the activated ring, leading to a spirocyclic intermediate, followed by cleavage and rearrangement. This pathway is relevant for sulfonamides under certain conditions.

Aza-Claisen Rearrangement: N-allyl-N-(phenylethynyl)arenesulfonamides have been shown to undergo an aza-Claisen rearrangement following carbomagnesiation, leading to the formation of 2,2-disubstituted 4-pentenenitriles. oup.comkyoto-u.ac.jp

Olefin Skeletal Rearrangement: A base-promoted skeletal rearrangement of para-quinone methides with N-fluoroarenesulfonamides has been reported to produce multiarylated N-sulfonyl amidines. rsc.org

Tautomerism: N-heterocyclic arenesulfonamides can exhibit sulfonamide-sulfonimide tautomerism, where a proton can reside on either the sulfonamide nitrogen or a nitrogen atom of the heterocyclic ring. researchgate.net

Chemo- and Regioselectivity in Complex Reaction Environments

Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity refers to the preference for reaction at one position over another.

Regioselectivity: In the context of this compound, SNAr reactions are expected to be highly regioselective. Nucleophilic attack will occur almost exclusively at the C-3 position, leading to the displacement of the bromide. This is because the bromine-bearing carbon is the most activated site due to the combined resonance-stabilizing effect of the ortho-nitro group and the inductive effect of the meta-sulfonyl group. masterorganicchemistry.compressbooks.pub Attack at other positions would lead to less stable intermediates.

Chemoselectivity: In reactions with polyfunctional nucleophiles, chemoselectivity becomes important. For example, in a reaction with an aminophenol, the outcome would depend on the relative nucleophilicity of the amine and hydroxyl groups and the reaction conditions. Generally, the amine is a stronger nucleophile than the alcohol and would be expected to react preferentially. Similarly, in a molecule with multiple potential leaving groups, the one on the most activated ring position would be substituted preferentially. strath.ac.uk The design of synthetic routes often relies on controlling these selectivities, for instance, by choosing appropriate protecting groups or reaction conditions to ensure only the desired transformation occurs. researchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Bromo 2 Nitrobenzenesulfonamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

Detailed analysis of the molecular structure through NMR spectroscopy relies on experimental data. This includes:

Vibrational Spectroscopy for Functional Group Analysis and Conformation

The characterization of functional groups and conformational properties through their characteristic vibrations also depends on experimental spectra. This would involve:

Raman Spectroscopy:The analysis of scattered light to provide complementary information on the vibrational modes, which is particularly useful for symmetric vibrations and the carbon skeleton.

Without access to primary research that has synthesized and characterized 3-Bromo-2-nitrobenzenesulfonamide, the creation of data tables and a detailed discussion of its spectroscopic properties cannot be accomplished at this time. Further research and publication in the field are required before a complete scientific article on this specific compound can be generated.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is an indispensable tool for determining the molecular weight and probing the structural integrity of a molecule through its fragmentation pattern. For this compound (C₆H₅BrN₂O₄S), the analysis provides direct confirmation of its elemental composition and offers insights into the relative stability of its constituent chemical bonds.

While specific experimental mass spectra for this compound are not widely published, the expected fragmentation pathways can be predicted based on the functional groups present. The molecular ion peak [M]⁺ would correspond to the molecular weight of the compound. Common fragmentation patterns for nitroaromatic sulfonamides involve the loss of the nitro group (NO₂) and the sulfonyl moiety (SO₂). The presence of bromine's characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in doublet peaks for all bromine-containing fragments, which is a key diagnostic feature.

A plausible fragmentation pattern under electron impact (EI) ionization is detailed in the table below.

| m/z Value (Proposed) | Fragment Lost | Proposed Fragment Structure |

| 280/282 | - | [C₆H₅BrN₂O₄S]⁺ (Molecular Ion) |

| 234/236 | -NO₂ | [C₆H₅BrSO₂]⁺ |

| 217/219 | -SO₂NH | [C₆H₅BrNO]⁺ |

| 171 | -Br | [C₆H₄NO₂SO₂NH]⁺ |

| 156/158 | -SO₂NH₂ | [C₆H₄BrNO]⁺ |

| 122 | -Br, -SO₂ | [C₆H₄NO₂NH]⁺ |

This table represents a hypothetical fragmentation pattern based on chemical principles; experimental verification is required.

High-Resolution Mass Spectrometry (HRMS) is critical for unambiguously determining the elemental formula of a compound by measuring its mass to a high degree of accuracy (typically to four or more decimal places). For this compound, the calculated exact mass of the monoisotopic molecular ion [M+H]⁺ (C₆H₅BrN₂O₄S) is 280.9284 g/mol . HRMS analysis would be used to confirm this precise mass, thereby distinguishing it from other potential compounds with the same nominal mass but different elemental compositions bris.ac.ukpharm.or.jp. This technique is crucial for confirming the identity of newly synthesized compounds.

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions

Electronic absorption spectroscopy, or UV-Vis, provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower-energy molecular orbitals to higher-energy ones. The spectrum of this compound is expected to be dominated by its two primary chromophores: the benzenesulfonamide (B165840) group and the nitrobenzene (B124822) moiety.

The presence of the nitro group (NO₂), a strong electron-withdrawing group, and the sulfonamide group (-SO₂NH₂) on the aromatic ring gives rise to characteristic electronic transitions. These are typically π → π* and n → π* transitions rsc.orgnih.gov.

π → π transitions:* These are high-energy transitions involving the π-electron system of the benzene (B151609) ring. They are generally observed as strong absorption bands.

n → π transitions:* These lower-energy transitions involve the promotion of a non-bonding electron (from the oxygen atoms of the nitro or sulfonyl groups) to an anti-bonding π* orbital. These transitions are typically less intense than π → π* transitions nih.gov.

Studies on related nitroaromatic compounds, such as nitrobenzene and its derivatives, show characteristic absorptions in the UV region. For instance, the S₂ state transition is often centered around 250 nm aip.org. Furthermore, various quinoline-sulphonamide derivatives exhibit absorption bands between 337 nm and 342 nm, which are attributed to n → π* transitions nih.gov. A bithiophene derivative containing a 2-nitrobenzenesulfonamide (B48108) group showed a maximum absorption wavelength at 338 nm clockss.org. While a specific spectrum for this compound is not available, these examples suggest it would exhibit significant absorption in the mid-to-near UV range, reflecting its conjugated and electronically active structure. The electron-withdrawing nature of the nitro group makes nitroaromatic compounds resistant to oxidative degradation but also contributes to their distinct electronic properties nih.gov.

X-ray Diffraction Crystallography for Solid-State Structure Determination

The following table summarizes the crystallographic data obtained for Potassium N-bromo-2-nitrobenzenesulfonamidate monohydrate nih.goviucr.org.

| Parameter | Value |

| Compound | K⁺·C₆H₄BrN₂O₄S⁻·H₂O |

| Formula Weight | 337.20 |

| Crystal System | Monoclinic |

| Space Group | P 2₁/c |

| a (Å) | 13.034 (2) |

| b (Å) | 12.815 (2) |

| c (Å) | 6.7741 (9) |

| β (º) | 100.65 (1) |

| Volume (ų) | 1112.0 (3) |

| Z | 4 |

| Temperature (K) | 293 |

Data obtained from the crystallographic study of Potassium N-bromo-2-nitrobenzenesulfonamidate monohydrate nih.goviucr.org.

The supramolecular architecture of crystalline solids is governed by a network of non-covalent intermolecular interactions. In sulfonamides, these interactions, particularly hydrogen bonds, are crucial in dictating the crystal packing.

Hydrogen Bonding: The sulfonamide group (-SO₂NH₂) is an excellent hydrogen bond donor (the N-H proton) and acceptor (the sulfonyl oxygens). In the crystal structures of many related benzenesulfonamides, intermolecular N—H⋯O hydrogen bonds are the dominant motif, linking molecules into well-defined patterns like chains or centrosymmetric dimers nih.gov. The presence of strong electron-withdrawing groups on the benzene ring, such as the nitro group in this compound, enhances the acidity of the N-H proton, leading to stronger hydrogen bonds nih.gov. In the related crystal structure of Potassium N-bromo-2-nitrobenzenesulfonamidate monohydrate, the molecular packing is stabilized by O—H⋯N and O—H⋯Br hydrogen bonds, which link the molecules into polymeric layers nih.goviucr.org.

Computational and Theoretical Chemistry Studies on 3 Bromo 2 Nitrobenzenesulfonamide and Analogs

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. These calculations provide a foundational understanding of a compound's stability, reactivity, and physical properties.

Density Functional Theory (DFT) is a predominant computational method used to determine the optimized, lowest-energy geometry of molecules. For benzenesulfonamide (B165840) derivatives, methods like B3LYP and B3PW91 with basis sets such as 6-311++G(d,p) or DGDZVP have been successfully employed to calculate geometric parameters like bond lengths and angles. mkjc.innih.gov Studies on 2-, 3-, and 4-nitrobenzenesulfonamide (B188996) (NBSA) have shown that the calculated geometric parameters are in good agreement with experimental values obtained from X-ray diffraction. mkjc.in

For instance, in a study on N-(4-Chlorophenyl)-2-nitrobenzenesulfonamide, the S—O bond length was found to be 1.425 Å. mkjc.in The bond angles around the sulfur atom in the sulfonamide group are typically distorted from a perfect tetrahedral geometry due to the steric and electronic effects of the bulky substituents. mkjc.in In one benzenesulfonamide derivative, the O-S-O bond angles were calculated to be around 121-122°, while the total bond angles around the sulfonamide nitrogen suggested sp² hybridization. mkjc.in These DFT optimizations are crucial for obtaining a reliable molecular structure that serves as the basis for all other computational analyses.

| Compound | Parameter | Bond Length (Å) / Angle (°) (Experimental) | Bond Length (Å) / Angle (°) (Calculated - DFT) | Reference |

|---|---|---|---|---|

| N-(4-Chlorophenyl)-2-nitrobenzenesulfonamide | S—O | 1.425 | - | mkjc.in |

| A Benzenesulfonamide Derivative | C—S | 1.783 | 1.783 | mkjc.in |

| O-S-O Angle | 119.60 | 122.15 |

Frontier Molecular Orbital (FMO) theory is pivotal in describing chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity.

In benzenesulfonamide analogs, the HOMO is often located on the benzamide (B126) or substituted phenyl rings, while the LUMO is typically found on the nitro group or the sulfonamide moiety. longdom.org A small HOMO-LUMO gap suggests high polarizability and a greater ease of intramolecular charge transfer (ICT), which is often associated with enhanced nonlinear optical (NLO) properties and higher chemical reactivity. longdom.org For example, in a study of N-(2,3-dichlorophenyl)-2-nitrobenzene–sulfonamide, a small energy gap was indicative of high-charge mobility. longdom.org The introduction of a nitro group, as in 3-Bromo-2-nitrobenzenesulfonamide, is expected to lower the LUMO energy, thereby increasing the electrophilicity of the molecule. ijltet.org Studies on 1,3,4-(thiadiazine/thiadiazole)-benzenesulfonamide derivatives showed that the HOMO-LUMO energy gap was comparable to that of the standard buprofezin, highlighting the potential for charge transfer at the molecular level. researchgate.net

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| N-(2,3-dichlorophenyl)-2-nitrobenzene–sulfonamide (in gas phase) | - | - | 10.7376 | longdom.org |

| 4-(1-hydroxyethyl)benzene-1-sulfonamide | - | - | 0.16432 | smolecule.com |

| A Thioalkyl substituted 1,3,4-oxadiazole-benzenesulfonamide (Compound 5o) | - | - | 4.488 | chemijournal.com |

Natural Bond Orbital (NBO) analysis is a powerful technique for understanding the delocalization of electron density and the nature of intramolecular and intermolecular interactions. researchgate.net It transforms the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) Lewis-type orbitals. researchgate.net This analysis quantifies the stabilization energy (E(2)) associated with the charge transfer from a filled donor NBO to an empty acceptor NBO. acs.org

In studies of benzenesulfonamide derivatives, NBO analysis has revealed significant hyperconjugative interactions that contribute to molecular stability. acs.orgarabjchem.org For example, in 4-methyl-N-(3-nitrophenyl)benzenesulfonamide, charge transfer from the bonding orbitals to antibonding orbitals indicated strong intramolecular interactions. chemijournal.com Similarly, for 4-[(1H-indol-3-ylmethylene)-amino] benzenesulfonamide derivatives, NBO analysis was used to interpret hyperconjugative interactions and electron density transfer from filled lone pair electrons. acs.org These interactions, such as those between the lone pairs of oxygen or nitrogen atoms and the antibonding orbitals of adjacent groups, are crucial for understanding the electronic landscape and reactivity of the molecule. smolecule.comarabjchem.org

Vibrational Frequency Analysis and Spectroscopic Property Prediction

Theoretical vibrational analysis, typically performed using DFT methods, is an essential tool for interpreting experimental infrared (IR) and Raman spectra. The calculated vibrational frequencies, after being scaled by an appropriate factor to correct for anharmonicity and basis set deficiencies, generally show excellent agreement with experimental data. mkjc.inresearchgate.net

A comprehensive study on 2-, 3-, and 4-nitrobenzenesulfonamide (NBSA) successfully assigned the fundamental vibrations based on DFT calculations at the B3LYP/6-311++G(d,p) level. mkjc.in The characteristic asymmetric and symmetric stretching vibrations of the SO2 group in N-bromo-arylsulphonamides appear in the ranges of 1391–1331 cm⁻¹ and 1149–1121 cm⁻¹, respectively. dntb.gov.ua The stretching vibrations for the NO2 group in an analog were assigned to bands at 1529 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric). nih.gov Such analyses are invaluable for confirming the molecular structure and understanding the influence of substituents on the vibrational modes of the molecule. mkjc.in

| Vibrational Mode | Compound Analog | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Reference |

|---|---|---|---|---|

| νas(NO2) | N-[2-chloro-2-(silatranyl)ethyl]-4-nitro-benzenesulfonamide | - | 1529 | nih.gov |

| νs(NO2) | N-[2-chloro-2-(silatranyl)ethyl]-4-nitro-benzenesulfonamide | - | 1350 | nih.gov |

| ν(NH) associated | N-[2-chloro-2-(silatranyl)ethyl]-4-nitro-benzenesulfonamide | - | 3250 | nih.gov |

| νas(SO2) | 4-methyl-N-(3-nitrophenyl)benzenesulfonamide | - | 1338 | chemijournal.com |

| νs(SO2) | 4-methyl-N-(3-nitrophenyl)benzenesulfonamide | - | 1155 | chemijournal.com |

Molecular Electrostatic Potential (MESP) Surface Mapping

Molecular Electrostatic Potential (MESP) surface mapping is a valuable computational tool for visualizing the charge distribution across a molecule and predicting its reactive behavior. mkjc.in The MESP map displays regions of negative electrostatic potential (typically colored red or yellow), which are susceptible to electrophilic attack, and regions of positive electrostatic potential (colored blue), which are prone to nucleophilic attack. longdom.org

For substituted nitrobenzenesulfonamides, the MESP analysis consistently shows that the most negative potential is localized over the oxygen atoms of the nitro and sulfonyl groups, making them primary sites for electrophilic interactions and hydrogen bond formation. nih.govlongdom.org Conversely, the positive potential is generally found around the amine protons and hydrogen atoms of the aromatic ring. nih.govacs.org This information is critical for understanding non-covalent interactions, such as how the molecule might bind within a protein's active site or how it packs in a crystal lattice. mkjc.innih.gov For example, in N-(2,3-dichlorophenyl)-2-nitrobenzene–sulfonamide, MESP analysis helped identify the sites for nucleophilic and electrophilic reactivity. longdom.org

Molecular Docking Simulations for Ligand-Target Interactions (Pre-clinical, Mechanistic)

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a ligand when it interacts with a target protein. This method is extensively used in preclinical drug discovery to elucidate the mechanism of action of potential therapeutic agents. chemijournal.com Benzenesulfonamide derivatives are well-known inhibitors of carbonic anhydrases (CAs), a family of enzymes involved in various physiological processes.

Docking studies of various benzenesulfonamide analogs into the active sites of different CA isoforms (e.g., CA II and CA IX) have provided detailed insights into their binding modes. nih.gov A common binding motif involves the sulfonamide group coordinating to the catalytic zinc ion (Zn²⁺) in the enzyme's active site. Additionally, the sulfonamide moiety often forms crucial hydrogen bonds with conserved amino acid residues, such as Thr199. The substituted phenyl ring of the ligand typically extends into hydrophobic or hydrophilic pockets of the active site, and these interactions significantly influence the binding affinity and selectivity of the inhibitor. nih.gov For example, a study on novel benzenesulfonamide-based 1,3,4-oxadiazole (B1194373) derivatives revealed binding energies (ΔG) as low as -7.69 kcal/mol, indicating strong interaction with bovine carbonic anhydrase. chemijournal.com These simulations are instrumental in the rational design of more potent and selective enzyme inhibitors. nih.govchemijournal.com

| Compound Analog | Protein Target (PDB ID) | Binding Score / Affinity | Key Interactions | Reference |

|---|---|---|---|---|

| Thioalkyl substituted 1,3,4-oxadiazole-benzenesulfonamide (Compound 5o) | Bovine Carbonic Anhydrase | ΔG = -7.69 kcal/mol | - | chemijournal.com |

| 1,3,4-thiadiazole-benzenesulfonamide (Compound 5) | 2CH5 | -8.23 kcal/mol | Various binding interactions within the active site. | researchgate.net |

| 4-(pyrazolyl)benzenesulfonamide urea (B33335) (SH7s) | hCA IX | KI = 15.9 nM | Zinc chelation, H-bonds with Thr199, Gln67/Gln92, hydrophobic interactions. | |

| Tryptanthrin with benzenesulfonamide substituent (Compound 4h) | Acetylcholinesterase (AChE) | IC50 = 0.13 µM | Interactions with AChE active site. |

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

Molecular dynamics (MD) simulations are a powerful computational tool used to understand the dynamic nature of molecules, including their conformational preferences and the effects of the surrounding solvent environment. For sulfonamide derivatives, MD simulations can reveal how the molecule flexes and changes shape over time, which is crucial for understanding its interactions with other molecules.

While specific MD simulation data for this compound is not published, studies on related nitrobenzenesulfonamide derivatives provide valuable insights. For instance, computational studies on N-(2,3-dichlorophenyl)-2-nitrobenzene-sulfonamide have utilized Density Functional Theory (DFT) to explore its molecular structure and properties in different solvents. researchgate.net These studies often serve as a precursor to or are complemented by molecular dynamics simulations to understand the temporal evolution of molecular conformations.

Conformational Analysis:

The conformation of the N-H bond within the sulfonamide group is also critical. In N-(3-methylphenyl)-2-nitrobenzenesulfonamide, this bond is oriented syn to the ortho-nitro group, facilitating an intramolecular hydrogen bond. nih.gov A similar intramolecular interaction is highly probable in this compound, which would significantly influence its conformational stability.

Solvent Effects:

The surrounding solvent can have a profound impact on the conformational preferences and electronic properties of a molecule. Computational studies on N-(2,3-dichlorophenyl)-2-nitrobenzene-sulfonamide have shown that solvent polarity can influence the molecule's dipole moment and the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net

For this compound, it is anticipated that polar solvents would stabilize more polar conformations. The use of a conductor-like polarizable continuum model (CPCM) in theoretical studies on similar molecules has demonstrated that the dipole moment can be modulated by the solvent environment. researchgate.net Molecular dynamics simulations in explicit solvent models (e.g., water, ethanol) would provide a more detailed picture of the specific solvent-solute interactions, such as hydrogen bonding between the sulfonamide group and solvent molecules, and how these interactions influence the conformational equilibrium.

A summary of expected solvent effects based on analog studies is presented in the table below.

| Solvent Property | Expected Effect on this compound | Basis of Inference |

| Polarity | Stabilization of conformations with larger dipole moments. | Studies on N-(2,3-dichlorophenyl)-2-nitrobenzene-sulfonamide. researchgate.net |

| Hydrogen Bonding Capacity | Formation of intermolecular hydrogen bonds with the sulfonamide N-H and O atoms, potentially competing with intramolecular H-bonds. | General principles of solute-solvent interactions and studies on sulfonamides. |

| Dielectric Constant | Influence on the electrostatic interactions within the molecule and with its environment, affecting conformational energies. | Theoretical models like CPCM used in related systems. researchgate.net |

Investigation of Non-Covalent Interactions (NCIs)

Non-covalent interactions (NCIs) are crucial in determining the crystal packing, molecular recognition, and biological activity of sulfonamide derivatives. These interactions, although weaker than covalent bonds, collectively play a significant role in the supramolecular architecture. Key NCIs expected for this compound include hydrogen bonds, halogen bonds, and π-π stacking interactions.

Hydrogen Bonding:

The sulfonamide group is a potent hydrogen bond donor (N-H) and acceptor (S=O). In the crystal structure of N-(3-methylphenyl)-2-nitrobenzenesulfonamide, the amide hydrogen atom participates in a bifurcated hydrogen bond: an intramolecular N-H···O interaction with the ortho-nitro group, forming an S(7) graph set motif, and an intermolecular N-H···O(S) hydrogen bond that links molecules into chains. nih.gov A similar intricate hydrogen bonding network is anticipated for this compound, playing a pivotal role in its solid-state structure.

Halogen Bonding:

The bromine atom in this compound can act as a halogen bond donor. Halogen bonding is a directional interaction between an electrophilic region on the halogen atom (the σ-hole) and a nucleophilic site. The presence of the electron-withdrawing nitro group on the same ring is expected to enhance the electrophilicity of the bromine's σ-hole, making it a more effective halogen bond donor. Potential halogen bond acceptors would include the oxygen atoms of the nitro or sulfonamide groups of neighboring molecules.

Other Non-Covalent Interactions:

Computational tools like Hirshfeld surface analysis and Quantum Theory of Atoms in Molecules (QTAIM) are invaluable for visualizing and quantifying these non-covalent interactions in the solid state. While a crystal structure for this compound is not available to perform these analyses directly, the insights from analogs strongly suggest a rich and complex network of NCIs.

A summary of the expected non-covalent interactions in this compound is provided below.

| Interaction Type | Potential Donor | Potential Acceptor | Significance |

| Intramolecular Hydrogen Bond | Sulfonamide N-H | Oxygen of ortho-nitro group | Influences molecular conformation. |

| Intermolecular Hydrogen Bond | Sulfonamide N-H | Oxygen of sulfonamide or nitro group on another molecule | Key to crystal packing and formation of supramolecular architectures. |

| Halogen Bond | Bromine atom | Oxygen of sulfonamide or nitro group | Directional interaction contributing to crystal stability. |

| π-π Stacking | Phenyl rings | Phenyl rings of adjacent molecules | Contributes to the stabilization of the crystal lattice. |

| C-H···O/C-H···π | C-H bonds of the phenyl rings | Oxygen atoms or π-systems of neighboring molecules | Further stabilization of the solid-state structure. |

Research Applications of 3 Bromo 2 Nitrobenzenesulfonamide and Its Derivatives in Chemical Science

Strategic Use as a Synthetic Building Block in Organic Synthesis

The strategic placement of a bromine atom, a nitro group, and a sulfonamide group on the benzene (B151609) ring makes 3-bromo-2-nitrobenzenesulfonamide a versatile precursor in organic synthesis. These functional groups offer multiple reaction sites for constructing more complex molecular architectures.

Precursor for Heterocyclic Compound Synthesis

This compound serves as a valuable starting material for the synthesis of a variety of heterocyclic compounds. The presence of the reactive bromine and nitro groups allows for intramolecular cyclization reactions, leading to the formation of diverse ring systems. For instance, derivatives of 2-nitrobenzenesulfonamides can undergo base-mediated intramolecular C-arylation to form 3-alkyl-3-amino-2-oxindoles, which are important intermediates for drug-like molecules. researchgate.netresearchgate.net This process involves the formation of a quaternary carbon, a key step in the synthesis of these complex heterocycles. researchgate.net

Furthermore, the sulfonamide group itself can participate in cyclization reactions. For example, a novel class of smolecule.comgoogle.comoxazepine-based primary sulfonamides was synthesized from 4-chloro-3-nitrobenzenesulfonamide, highlighting the role of the primary sulfonamide functionality in enabling such cyclocondensation processes. science.gov The synthesis of 7-bromo-1,3-dihydro-3-hydroxy-5-(2′-pyridyl)-2H-1,4-benzodiazepin-2-one from bromazepam also illustrates the utility of bromo-substituted precursors in creating complex heterocyclic systems. researchgate.net

Intermediate in Complex Molecule Construction

Beyond heterocyclic synthesis, this compound and its analogs are crucial intermediates in the construction of complex molecules. The nitro group can be readily reduced to an amino group, which can then be further functionalized. evitachem.com The bromine atom can be displaced through various substitution reactions, allowing for the introduction of different functionalities. evitachem.com

For example, 2-nitrobenzenesulfonamides are used in the preparation of secondary amines from primary amines. orgsyn.org This involves N-alkylation followed by removal of the protecting group. The synthesis of p-nitrobenzenesulfonamide analogues has led to the discovery of novel inverse agonists for the estrogen-related receptor alpha (ERRα), a target in breast cancer. semanticscholar.org In these syntheses, the p-nitrosulfonyl group was introduced through sulfonylation with an amino group. semanticscholar.org

Exploration in Medicinal Chemistry and Chemical Biology Research

The structural features of this compound and its derivatives have made them attractive scaffolds for the design and synthesis of biologically active molecules. Their ability to interact with various biological targets has been explored in the context of enzyme inhibition and the development of molecular probes.

Development of Molecular Probes for Biological Systems (e.g., Affinity Probes)

The reactivity of the functional groups in this compound makes it a candidate for the development of molecular probes. The bromine atom can serve as a handle for attaching reporter groups or for covalent modification of biological targets, making it suitable for creating affinity probes. A related compound, 4-amino-3-bromo-5-nitro-benzenesulfonamide, has been noted for its use as a probe in biochemical assays to investigate enzyme interactions. evitachem.com

Structure-Activity Relationship (SAR) Studies for Target Engagement (Mechanistic focus)

The synthesis of various derivatives of benzenesulfonamides allows for systematic structure-activity relationship (SAR) studies. By modifying the substituents on the benzene ring, researchers can understand how different functional groups contribute to target binding and biological activity. For example, in the development of 12-LOX inhibitors, removal of the hydroxyl or methoxy (B1213986) groups from the 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide scaffold resulted in a complete loss of activity, highlighting the importance of these groups for target engagement. nih.gov

Mechanism of Action Investigations at the Molecular Level

The study of this compound and its derivatives at the molecular level has provided significant insights into their reaction mechanisms and interactions with biological targets. These investigations, distinct from efficacy or safety studies, focus on the fundamental chemical and physical processes that govern their behavior.

Molecular docking studies have been instrumental in elucidating the structure-activity relationships of various sulfonamide derivatives. For instance, computational analyses of benzothiazole (B30560) sulfonamides have helped identify key binding interactions and predict the binding of small molecules to macromolecular targets. brieflands.com Similar studies on quinoline-sulphonamide derivatives, using techniques like Density Functional Theory (DFT) and Molecular Electrostatic Potential (MEP) mapping, have shed light on their electronic structures, molecular interactions, and potential for applications in optoelectronics. researchgate.netnih.gov These theoretical models are crucial for understanding the empirical results of bioactivity and for the rational design of new compounds. researchgate.net

Crystallography has provided definitive evidence of binding patterns. The crystal structures of certain sulfonamide derivatives complexed with proteins, such as BRD4(1), have allowed for detailed characterization of their binding modes. nih.gov Likewise, docking studies of benzenesulfonamide (B165840) derivatives within the active site of human carbonic anhydrase IX have revealed favorable binding interactions that explain their inhibitory activity at a molecular level. rsc.org

Mechanistic studies have also unraveled unique chemical transformations. Research on N-acyl/N-sulfonyl 5H-dibenzo[b,d]azepin-7(6H)-ones demonstrated that the atropisomeric properties arise from the restricted rotation around the Ar–N(SO₂) bond, leading to axial chirality. nih.gov This conformational rigidity is a key determinant of the molecule's three-dimensional structure and interactions. In other reactions, the sulfonamide group plays a direct role in the mechanism. A proposed tandem acylation–Smiles rearrangement shows the sulfonamide acting as a nucleophilic trap, initiating a cascade that results in the formation of new carbon-carbon and nitrogen-nitrogen bonds. nih.govacs.org Furthermore, base-mediated cyclization reactions of derivatives like N-(2-(2,2-dibromovinyl)phenyl)-2-nitrobenzenesulfonamide are understood to proceed through the in-situ formation of a reactive bromoalkyne intermediate. thieme-connect.com

Table 1: Molecular Level Investigation Techniques and Findings

| Investigation Technique | Derivative Class | Key Findings | Reference(s) |

|---|---|---|---|

| Molecular Docking | Benzothiazole sulfonamides | Elucidation of structure-activity relationships and binding modes. | brieflands.com |

| DFT & MEP Mapping | Quinoline-sulphonamides | Characterization of electronic structure and molecular interactions. | researchgate.netnih.gov |

| X-ray Crystallography | Benzo[d]isoxazole sulfonamides | Characterized specific binding patterns with the BRD4(1) protein. | nih.gov |

| Reaction Mechanism Study | N-acyl/N-sulfonyl dibenzoazepinones | Revealed atropisomerism due to restricted rotation around the Ar-N(SO₂) axis. | nih.gov |

| Mechanistic Proposal | o-Nosylamides | Acts as a nucleophilic trap in a tandem acylation-Smiles rearrangement. | acs.org |

| Deuterium-Labelling Study | N-phenyl-nitrobenzenesulfonamide | Supported the in-situ formation of a bromoalkyne during base-mediated cyclization. | thieme-connect.com |

Contributions to Materials Science and Polymer Chemistry

Derivatives of this compound are emerging as valuable compounds in materials science and polymer chemistry. Their unique electronic and structural properties make them suitable for creating novel materials with specific functions. In particular, quinoline-sulphonamide derivatives have been investigated for their photophysical attributes, suggesting potential applications in the field of optoelectronics. researchgate.netnih.gov The ability to fine-tune their absorbance and emission spectra by modifying the molecular structure opens avenues for developing new dyes and fluorescent materials. nih.gov Furthermore, related sulfur(VI) compounds like sulfonimidates have been identified as potential precursors for polymers, indicating a broader role for the sulfonamide functional group in materials synthesis. rsc.org

The 2-nitrobenzenesulfonamide (B48108) group, a close relative of the title compound, plays a significant role as a versatile tool in the synthesis of functional polymers and complex molecules. nih.govfrontiersin.orgsemanticscholar.org Its primary application is in solid-phase synthesis, where it serves as both a protecting group for amines and a key intermediate for constructing diverse molecular scaffolds on a polymer support. nih.govresearchgate.net

A key strategy involves immobilizing an amino acid on a resin and then reacting it with a nitrobenzenesulfonyl chloride. acs.orgacs.org This polymer-supported sulfonamide can then undergo further reactions, such as alkylation, before the final product is cleaved from the resin. nih.govresearchgate.net This approach allows for the efficient, high-purity synthesis of complex heterocyclic structures like imidazoles and quinoxalinones. nih.govacs.org For example, polymer-supported 2-nitrobenzenesulfonamides can be alkylated with α-bromoacetophenones and subsequently cyclized to form various nitrogen-containing heterocycles. researchgate.net

A notable difference in reactivity between 2-nitrobenzenesulfonamide (2-Nos) and 4-nitrobenzenesulfonamide (B188996) (4-Nos) derivatives has been exploited in these synthetic strategies. While both can be used for the selective monoalkylation of amines, their cleavage can lead to different products, allowing for divergent synthetic pathways. nih.gov For instance, attempted cleavage of a 2-Nos group can lead to an unexpected tandem reaction forming indazole oxides, whereas the 4-Nos group can be cleaved under milder conditions to yield the desired α-acylamino ketone. nih.gov This differential reactivity enhances the utility of nitrobenzenesulfonamides in creating libraries of functional molecules. Additionally, derivatives such as N-(4-Bromo-2...)-...-3-butenyl-2-nitrobenzenesulfonamide have been noted in the context of ring-opening metathesis polymerization (ROMP), a powerful method for creating functional polymers. raineslab.com

Table 2: Applications of Nitrobenzenesulfonamides in Polymer-Supported Synthesis

| Starting Material/Intermediate | Synthetic Goal | Key Transformation | Reference(s) |

|---|---|---|---|

| Polymer-supported 2/4-nitrobenzenesulfonamides | α-Acylamino ketones, Imidazoles | Fukuyama monoalkylation, cyclization | nih.gov |

| Polymer-supported N-sulfonylated amino acids | Dihydrooxazines, Dihydrothiazines | N-alkylation, TFA-mediated cleavage | acs.org |

| Resin-bound 2-nitrophenylsulfonamides | 3,4-Dihydroquinoxalin-2(1H)-ones | Base-mediated N-arylation, cyclative cleavage | acs.org |

| Polymer-supported 2-nitrobenzenesulfonamides | 2-Aryl-3-alkylamino-1H-indoles | Base-mediated C-arylation, reduction | researchgate.net |

The sulfonamide functional group is a cornerstone in the field of asymmetric synthesis, where it is employed in derivatives that act as chiral templates, auxiliaries, or catalysts to control the stereochemical outcome of a reaction. ambeed.com The 2-nitrobenzenesulfonamide moiety, in particular, has been used in multi-step syntheses to create chiral molecules. For example, it was utilized as a protecting group for nitrogen in a synthetic sequence involving an enantioselective iridium-catalyzed allylation, ultimately leading to the formation of enantiomerically enriched 2,4-disubstituted pyrrolidines. researchgate.net

A fascinating application arises from the phenomenon of atropisomerism, where rotation around a single bond is restricted. N-C axially chiral sulfonamides, which are rotationally stable, have been synthesized with high enantioselectivity using chiral palladium catalysts. nih.gov In these molecules, the sulfonamide is part of a sterically hindered system that creates a chiral axis. nih.govnih.gov The stereochemical properties of N-sulfonyl derivatives have been examined in detail, confirming that the restricted rotation around the Ar–N(SO₂) bond is a source of chirality that can be harnessed in synthesis. nih.gov

Furthermore, sulfonamide derivatives can be converted into other chiral structures that serve as powerful tools in synthesis. Chiral 1,3,2-oxazaborolidines, derived from the sulfonamides of α-amino acids, have been successfully used as Lewis acid catalysts to direct the outcome of asymmetric Diels-Alder reactions. ru.nl Related compounds, such as enantioenriched sulfinamides and sulfonimidates, which feature a stereogenic sulfur center, are valuable precursors for a variety of S-chirogenic pharmacophores and can act as chiral templates themselves. rsc.orgresearchgate.net

Q & A

Q. What are the most reliable synthetic routes for preparing 3-Bromo-2-nitrobenzenesulfonamide, and how can reaction conditions be optimized for high yield?

- Methodological Answer : A two-step synthesis is common: (1) Sulfonation of nitrobenzene derivatives followed by bromination, or (2) nitration of bromobenzenesulfonyl chloride intermediates. For example, sulfonation of 3-bromobenzenesulfonyl chloride using chlorosulfonic acid at 0–5°C, followed by nitration with fuming nitric acid in concentrated sulfuric acid at 50°C . Yield optimization requires strict temperature control and stoichiometric ratios (e.g., 1:1.2 molar ratio of bromine precursor to nitrating agent). Purification via recrystallization in ethanol/water (3:1 v/v) improves purity to >95% .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?

- Methodological Answer :

- <sup>1</sup>H NMR : Expect aromatic proton signals at δ 8.2–8.5 ppm (doublet for H-4 and H-6) and δ 7.8–8.0 ppm (singlet for H-5), with sulfonamide NH2 protons at δ 5.5–6.0 ppm (broad, exchange with D2O) .

- IR Spectroscopy : Peaks at ~1350 cm<sup>-1</sup> (asymmetric S=O stretch) and ~1160 cm<sup>-1</sup> (symmetric S=O stretch) confirm sulfonamide groups. Nitro group vibrations appear at ~1520 cm<sup>-1</sup> (asymmetric NO2) and ~1350 cm<sup>-1</sup> (symmetric NO2) .

- Mass Spectrometry (HRMS) : Molecular ion [M+H]<sup>+</sup> at m/z 295.92 (calculated for C6H5BrN2O4S) .

Q. What solvent systems are optimal for chromatographic purification of this compound?

- Methodological Answer : Reverse-phase HPLC using a C18 column with isocratic elution (acetonitrile/water 60:40 v/v, 0.1% trifluoroacetic acid) resolves impurities. For flash chromatography, silica gel with ethyl acetate/hexane (3:7 v/v) achieves baseline separation. Monitor fractions via TLC (Rf ~0.4 in ethyl acetate/hexane 1:1) .

Advanced Research Questions

Q. How does the electron-withdrawing nitro group influence the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : The nitro group at position 2 deactivates the aromatic ring, directing nucleophilic attack (e.g., amines, thiols) to the para position (C-5) relative to the sulfonamide group. Kinetic studies using excess piperidine in DMF at 80°C show a second-order rate constant (k = 1.2 × 10<sup>-3</sup> L/mol·s), confirmed via <sup>19</sup>F NMR (if fluorinated analogs are used) . Computational modeling (DFT at B3LYP/6-31G* level) predicts charge distribution favoring C-5 reactivity .

Q. What strategies mitigate decomposition of this compound under acidic or basic conditions?

- Methodological Answer :

- Acidic Conditions : Avoid prolonged exposure to strong acids (e.g., HCl > 1M), which hydrolyze the sulfonamide to sulfonic acid. Stabilize by buffering at pH 4–6 using acetate .

- Basic Conditions : Degradation occurs via nitro group reduction. Use inert atmospheres (N2) and low temperatures (<40°C) in NaOH/ethanol systems. Add antioxidants like BHT (0.1% w/v) to suppress radical intermediates .

Q. How can this compound serve as a precursor for bioactive sulfonamide derivatives in medicinal chemistry?

- Methodological Answer :

- Step 1 : Suzuki-Miyaura coupling with aryl boronic acids (e.g., 4-methoxyphenylboronic acid) replaces bromine, creating biaryl sulfonamides. Use Pd(PPh3)4 (5 mol%) in DME/H2O (4:1) at 90°C .

- Step 2 : Nitro group reduction with H2/Pd-C (10 psi, 25°C) yields amino derivatives for further functionalization (e.g., acylation).

- Biological Screening : Test derivatives against carbonic anhydrase isoforms (e.g., hCA II) via fluorescence-based assays. IC50 values correlate with substituent electronegativity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.